molecular formula C21H16Cl2N2 B1335095 1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 7245-52-5

1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B1335095
CAS RN: 7245-52-5
M. Wt: 367.3 g/mol
InChI Key: ATBNZHRYPXMCQZ-UHFFFAOYSA-N
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Description

The compound 1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound that serves as a core structure in a variety of organic compounds. Pyrazoles are of significant interest due to their prevalence as scaffolds in the synthesis of bioactive pharmaceuticals and agrochemicals. The chlorophenyl and phenyl substituents on the pyrazole ring influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves condensation or cyclization reactions. For instance, one of the compounds similar to the one , 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was synthesized through a reaction between (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one and (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction studies. For example, the crystal structure of a related compound was determined to be in the monoclinic crystal system with space group P21/c, exhibiting C-H...π and C-Cl...π interactions, which are indicative of the compound's potential intermolecular interactions .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from molecular docking studies and electrostatic potential analyses. For instance, a study on a similar compound showed that the negative electrostatic potential regions are localized over the carbonyl group and phenyl rings, suggesting possible sites for electrophilic attack, while the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and UV-Visible Spectra. These techniques provide insights into the compound's structure and the nature of its chemical bonds. The thermal stability can be assessed using TGA (Thermogravimetric Analysis), and the vibrational spectra can be computed using density functional methods to understand the compound's dynamic behavior .

Scientific Research Applications

Synthesis and Structural Studies

1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole and its derivatives have been extensively studied for their synthesis and molecular structure. For instance, a study by Prabhudeva et al. (2017) discussed the synthesis of a closely related compound and its crystal and molecular structure analysis, highlighting its potential in material sciences and pharmaceuticals (Prabhudeva et al., 2017).

Crystallography and Tautomerism Studies

Research has been conducted on the crystal structures of various pyrazole derivatives. Loh et al. (2013) synthesized several pyrazole compounds and determined their structures using X-ray crystallography, providing insights into their chemical properties and potential applications (Loh et al., 2013). Additionally, Cornago et al. (2009) explored the annular tautomerism of NH-pyrazoles, a property significant for understanding the chemical behavior of these compounds in different states (Cornago et al., 2009).

Opto-Electronic Applications

There has been research into the application of pyrazole derivatives in opto-electronics. Ramkumar and Kannan (2015) designed and synthesized novel heterocyclic compounds for opto-electronic applications, indicating the potential of these compounds in advanced technological applications (Ramkumar & Kannan, 2015).

Antimicrobial and Anticancer Activity

Studies have also focused on the antimicrobial and anticancer activities of pyrazole derivatives. For example, Viji et al. (2020) analyzed the antimicrobial and anticancer activities of a specific pyrazole compound, providing insight into its potential therapeutic applications (Viji et al., 2020).

Molecular Docking Studies

Research including molecular docking studies of pyrazole derivatives has been conducted to explore their interaction with biological targets, which is crucial for drug design and discovery. Sivakumar et al. (2020) conducted molecular docking analysis on a novel pyrazole derivative, demonstrating its potential in drug development (Sivakumar et al., 2020).

properties

IUPAC Name

2,5-bis(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2/c22-17-8-6-15(7-9-17)20-14-21(16-4-2-1-3-5-16)25(24-20)19-12-10-18(23)11-13-19/h1-13,21H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBNZHRYPXMCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389766
Record name 5N-755
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

CAS RN

7245-52-5
Record name 5N-755
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS-(4-CHLORO-PHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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